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This guide provides a detailed comparison of the efficacy of ACP-319, a second-generation
PI13K®d inhibitor, with standard chemotherapy regimens in the context of relapsed/refractory B-
cell malignancies. The analysis is based on available preclinical and clinical trial data, with a
focus on providing researchers, scientists, and drug development professionals with a clear,
data-driven perspective. It is important to note that the clinical development of ACP-319 is not
currently planned to proceed.[1]

Executive Summary

ACP-319, as a targeted therapy, has been investigated primarily in combination with the Bruton
tyrosine kinase (BTK) inhibitor acalabrutinib. In relapsed/refractory non-Germinal Center B-cell
(non-GCB) Diffuse Large B-Cell Lymphoma (DLBCL), this combination has demonstrated a
notable overall response rate. When compared to the outcomes of standard salvage
chemotherapy regimens in similar patient populations, the combination therapy shows a
comparable, and in some metrics, potentially improved response. For Chronic Lymphocytic
Leukemia (CLL), preclinical data suggested a synergistic effect of the combination therapy over
single-agent treatment. However, in a clinical setting, the combination of acalabrutinib and
ACP-319 in CLL/SLL patients was altered, with patients being switched to acalabrutinib
monotherapy due to a reduced benefit-to-risk ratio with the addition of ACP-319.
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Efficacy in Relapsed/Refractory nhon-GCB Diffuse
Large B-Cell Lymphoma

The primary clinical evidence for ACP-319's efficacy comes from a Phase 1/2 study where it
was administered in combination with acalabrutinib to patients with various B-cell malignancies.
In the cohort of patients with non-GCB DLBCL, the combination therapy achieved a 63%
overall response rate (ORR) and a 25% complete response (CR) rate.[1][2] The median
duration of response was 8.2 months, and the median progression-free survival (PFS) was 5.5
months.[1]

For comparison, the standard of care for transplant-eligible patients with relapsed/refractory
DLBCL is salvage chemotherapy followed by high-dose therapy and autologous stem cell
transplantation (HDT-ASCT).[3][4][5] Commonly used salvage chemotherapy regimens include
R-ICE (Rituximab, Ifosfamide, Carboplatin, Etoposide) and R-DHAP (Rituximab,
Dexamethasone, Cytarabine, Cisplatin). Real-world data on the efficacy of these standard
regimens show an ORR of approximately 52% to 56%, with CR rates around 18% to 23%.[5][6]

Table 1: Comparative Efficacy in Relapsed/Refractory
non-GCB DI BCIl_

. . Acalabrutinib + ACP-319[1] Standard Salvage
Efficacy Metric

[2] Chemotherapy[5][6]
Overall Response Rate (ORR)  63% ~52% - 56%
Complete Response (CR) Rate  25% ~18% - 23%
Median Duration of Response 8.2 months 3.5 months (overall)
Median Progression-Free

5.5 months ~3.0 months

Survival (PFS)

Preclinical Efficacy in Chronic Lymphocytic
Leukemia (CLL)

In a murine model of aggressive CLL, the combination of acalabrutinib and ACP-319
demonstrated superior efficacy compared to either agent alone.[7] This combination led to a
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significant reduction in tumor burden in the peripheral blood and spleen.[7] Notably, the median
survival of mice treated with the combination was 55.5 days, a significant extension compared
to the 38 days for single-agent treatment and 32 days for the vehicle-treated group.[7] This
enhanced effect was attributed to a more potent inhibition of tumor proliferation and key
survival signaling pathways, including NF-kB.[7]

While these preclinical findings are promising, it is crucial to note that they do not provide a
direct comparison to standard chemotherapy regimens for CLL. The current standard of care
for relapsed/refractory CLL has shifted towards targeted therapies like BTK and BCL2
inhibitors, which have shown greater efficacy than traditional chemoimmunotherapy.[1][2][7][8]

Mechanism of Action: Targeting the B-Cell Receptor
Pathway

ACP-319 functions by inhibiting phosphoinositide 3-kinase delta (PI13Kd), a critical component
of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is frequently overactive
in B-cell malignancies, promoting cell proliferation and survival. By inhibiting PI3Kd, ACP-319
disrupts this signaling cascade. The combination with acalabrutinib, which inhibits another key
enzyme in the same pathway (BTK), provides a dual blockade, leading to a more profound
anti-tumor effect as observed in preclinical models.[7][9]
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Experimental Protocols
Phase 1/2 Clinical Trial of Acalabrutinib and ACP-319
(NCT02328014)

This was a two-part, open-label study in patients with relapsed/refractory B-cell non-Hodgkin
lymphoma.[1][3]

o Part 1 (Dose Escalation): Patients received acalabrutinib at a fixed dose of 100 mg twice
daily (BID) in combination with escalating doses of ACP-319 (25 mg, 50 mg, or 100 mg BID)
to determine the maximum tolerated dose (MTD).[1][3]

o Part 2 (Dose Expansion): Patients received acalabrutinib 100 mg BID and ACP-319 at the
MTD determined in Part 1 (50 mg BID).[1]

e Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities.[3]

e Secondary Endpoints: Overall response rate (ORR), duration of response (DOR),
progression-free survival (PFS), pharmacokinetics (PK), and pharmacodynamics (PD).[8]

o Patient Population: Adults with relapsed or refractory B-cell NHL, including DLBCL, follicular
lymphoma, and mantle cell lymphoma.[1]
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Preclinical Murine CLL Model

e Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[7]

e Treatment Groups:

o

Vehicle (control)

Acalabrutinib alone

[¢]

ACP-319 alone

[¢]

Acalabrutinib and ACP-319 combination

[e]

e Endpoints:
o Survival
o Tumor burden in peripheral blood (assessed by flow cytometry)

o Analysis of downstream signaling targets in tumor cells from the spleen.[7]

Conclusion

The available data indicates that ACP-319, particularly in combination with acalabrutinib,
exhibits anti-tumor activity in B-cell malignancies. In relapsed/refractory non-GCB DLBCL, the
combination therapy demonstrated response rates that are comparable to or potentially better
than those observed with standard salvage chemotherapy regimens. However, the decision to
halt further development of ACP-319 suggests that the overall clinical profile, which includes
safety and tolerability, may not have been sufficiently favorable to warrant continued
investigation.[1] For researchers and drug developers, the findings underscore the potential of
dual blockade of the BCR pathway, while also highlighting the challenges in translating
preclinical synergies into clinically meaningful and safe therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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